Ticagrelor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ticagrelor is a medication used primarily for the prevention of thrombotic events such as myocardial infarction and stroke in patients with acute coronary syndrome or a history of myocardial infarction . It is a P2Y12 platelet inhibitor that prevents thrombosis and reduces the risk of cardiovascular events . Unlike other antiplatelet drugs, this compound is not a prodrug and does not require metabolic activation .
准备方法
The synthesis of ticagrelor involves a four-step reaction process. Each reaction step is optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare the intermediate compound involves the use of response surface methodology. One-pot reactions are used to telescope the next three steps, resulting in a 75% overall yield . Another method involves the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound through diazotization with resin-NO2 in a water and acetonitrile mixture .
化学反应分析
Ticagrelor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Substitution reactions, particularly involving the triazole ring, are significant in the synthesis of this compound.
Common Reagents and Conditions: Reagents such as ethylene glycol, acetonitrile, and resin-NO2 are commonly used in the synthesis.
Major Products: The major product of these reactions is this compound itself, with high purity and yield.
科学研究应用
Ticagrelor has a wide range of applications in scientific research:
作用机制
Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . Unlike other antiplatelet drugs, this compound binds to a different site on the P2Y12 receptor, making it an allosteric antagonist . This binding is reversible, allowing for a rapid onset and offset of action .
相似化合物的比较
Ticagrelor is often compared with other P2Y12 receptor antagonists such as clopidogrel and prasugrel . Unlike clopidogrel and prasugrel, this compound does not require metabolic activation and binds reversibly to the P2Y12 receptor . This results in a faster onset and more potent inhibition of platelet aggregation . Additionally, this compound has a unique binding site on the P2Y12 receptor, distinguishing it from other antiplatelet drugs .
Similar Compounds
Clopidogrel: A thienopyridine class antiplatelet drug that requires metabolic activation and binds irreversibly to the P2Y12 receptor.
This compound’s unique properties make it a valuable compound in the prevention of thrombotic events and a subject of extensive scientific research.
属性
分子式 |
C23H28F2N6O4S |
---|---|
分子量 |
522.6 g/mol |
IUPAC 名称 |
3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28) |
InChI 键 |
OEKWJQXRCDYSHL-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。